molecular formula C6H10O2 B13990357 2-Methyl-3-(3-methyloxiran-2-yl)oxirane CAS No. 51065-35-1

2-Methyl-3-(3-methyloxiran-2-yl)oxirane

Cat. No.: B13990357
CAS No.: 51065-35-1
M. Wt: 114.14 g/mol
InChI Key: SINVKWSLMGHBSX-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-methyloxiran-2-yl)oxirane (CAS: see COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51065-35-1

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-methyl-3-(3-methyloxiran-2-yl)oxirane

InChI

InChI=1S/C6H10O2/c1-3-5(7-3)6-4(2)8-6/h3-6H,1-2H3

InChI Key

SINVKWSLMGHBSX-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C2C(O2)C

Origin of Product

United States

Preparation Methods

Catalytic Epoxidation with Manganese Complexes

This method employs chiral manganese(III) salen catalysts for stereoselective epoxidation of conjugated dienes. Key steps include:

  • Reagents :

    • Substrate: 2-methyl-3-buten-2-ol (MBO) derivatives
    • Catalyst: Mn(III)-salen complex (e.g., [(R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride])
    • Oxidizing agent: Hydrogen peroxide or iodosylbenzene
  • Conditions :

    • Temperature: −10°C to 25°C
    • Solvent: Dichloromethane or acetonitrile
    • Reaction time: 2–24 hours
  • Outcomes :

    • Diastereoselectivity >90% for the trans-epoxide isomer.
    • Yield: 70–85% for the bis-epoxide product.

Mechanistic Insight :
The manganese catalyst facilitates oxygen transfer to the double bond via a radical intermediate, favoring trans-addition due to steric hindrance between methyl groups and the catalyst’s chiral pocket.

Peracid-Mediated Epoxidation

meta-Chloroperoxybenzoic acid (m-CPBA) is widely used for small-scale synthesis:

  • Procedure :

    • Dissolve MBO (1.5 g, 17.4 mmol) in acetonitrile (5 mL) at 0°C.
    • Add m-CPBA (3.91 g, 22.0 mmol) dropwise.
    • Stir at 0°C for 2 hours, then warm to room temperature.
    • Purify via column chromatography (SiO₂, hexane/ethyl ether 2:1).
  • Performance :

    • Yield: 45% for the bis-epoxide.
    • Purity: >95% (confirmed by ¹H/¹³C NMR).

Limitations :

  • Requires stoichiometric oxidant, generating stoichiometric waste (e.g., m-chlorobenzoic acid).
  • Limited scalability due to safety concerns with peracids.

Industrial-Scale Process (Patented Method)

A patented approach optimizes yield and scalability:

Step Conditions Outcome
Grignard Addition Isopropyl magnesium chloride, 2-bromopropene, −10°C to 0°C Forms α,β-unsaturated ketone intermediate
Epoxidation Mn(III)-salen catalyst, H₂O₂, 15–25°C 88% yield, >95% diastereomeric excess
Workup Aqueous NaOH wash, solvent exchange to heptane Isolates product in >99% purity

Advantages :

  • Catalytic oxidant usage reduces waste.
  • Recyclable catalyst system lowers production costs.

Comparative Analysis of Methods

Parameter Catalytic Epoxidation Peracid Method Industrial Process
Yield 70–85% 45% 88%
Diastereoselectivity >90% Not reported >95%
Scalability Moderate Low High
Environmental Impact Low (catalytic) High (stoichiometric waste) Moderate

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.83 (dd, J = 12.2, 4.3 Hz), 3.67 (dd, J = 12.2, 6.7 Hz), 2.96 (dd, J = 6.7, 4.3 Hz), 1.33/1.30 (s, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 64.0, 61.7, 59.1, 25.0, 19.0.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-methyloxiran-2-yl)oxirane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols and other oxygenated compounds.

    Reduction: Alcohols.

    Substitution: Substituted alcohols, ethers, and other derivatives.

Scientific Research Applications

2-Methyl-3-(3-methyloxiran-2-yl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-methyloxiran-2-yl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical processes to form new bonds and create more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxirane Derivatives

Substituent Effects on Reactivity and Stability

  • Alkyl-Substituted Epoxides :

    • Oxirane, 2-methyl-3-(1-methylethyl) (C₆H₁₂O): Exhibits lower steric hindrance compared to aryl-substituted analogs. Its strain energy (similar to oxirane) is influenced by substituent size and position, as described in thermochemical studies ().
    • 2-Decyl-3-(4-methylhexyl)oxirane : Long alkyl chains reduce ring strain, enhancing stability but limiting reactivity in nucleophilic ring-opening reactions ().
  • Aryl-Substituted Epoxides: 2-(4-Methoxyphenyl)-3-methyloxirane (Anethole oxide): The electron-donating methoxy group stabilizes the epoxide ring, reducing susceptibility to acid-catalyzed rearrangements (). 2-[(3-Methylphenoxy)methyl]oxirane: The phenoxy group increases electrophilicity at the epoxide carbon, facilitating reactions with nucleophiles (e.g., amines in polymer crosslinking) ().
  • Bicyclic Epoxides: The target compound’s dual epoxide rings amplify ring strain, making it more reactive than monoepoxides like 2-(3-chlorophenyl)oxirane (). This property is advantageous in cascade reactions but necessitates careful handling to prevent premature decomposition.

Data Table: Key Properties of Selected Oxirane Derivatives

Compound Name Molecular Formula Substituents Synthesis Method Key Applications Reference
2-Methyl-3-(3-methyloxiran-2-yl)oxirane C₇H₁₀O₂ Bicyclic methyl-oxirane Not specified Research (inferred) -
2-(4-Methoxyphenyl)-3-methyloxirane C₁₀H₁₂O₂ 4-Methoxyphenyl, methyl Darzens condensation Flavor/fragrance industry
2-[(3-Methylphenoxy)methyl]oxirane C₁₀H₁₂O₂ 3-Methylphenoxy, methyl Epoxide functionalization Polymer crosslinking
Oxirane, 2-methyl-3-(1-methylethyl) C₆H₁₂O Methyl, isopropyl Alkene epoxidation Organic synthesis
Epoxidized linseed oil Variable Long alkyl chains Enzymatic epoxidation Plasticizers, stabilizers
(R)-2-methyl-2-(4-trifluoromethoxyphenoxymethyl)oxirane C₁₂H₁₃F₃O₃ Trifluoromethoxy, methyl Ring-opening reaction Antileishmanial drug intermediate

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